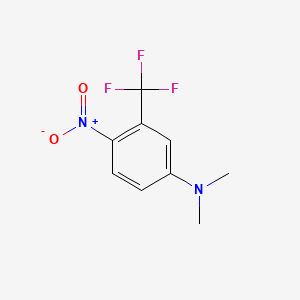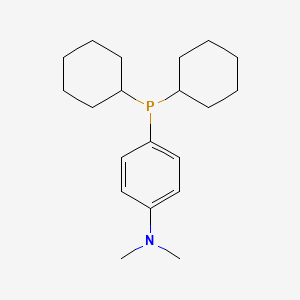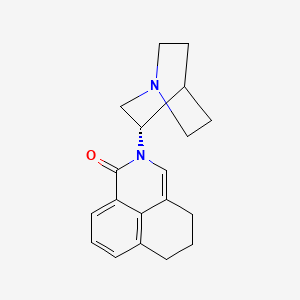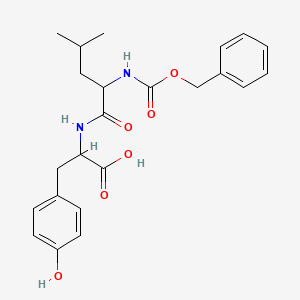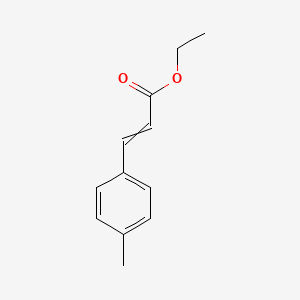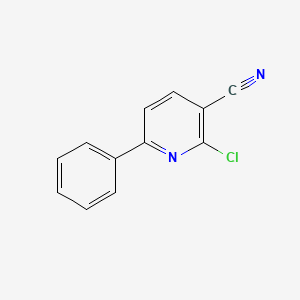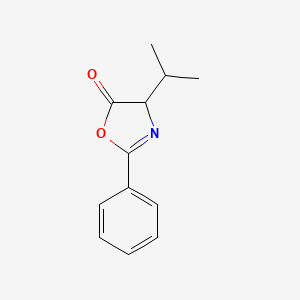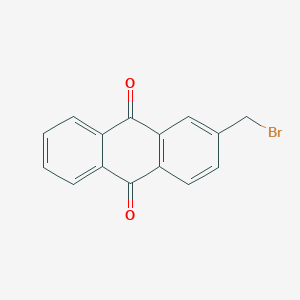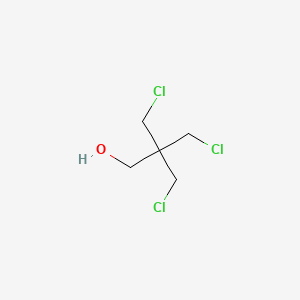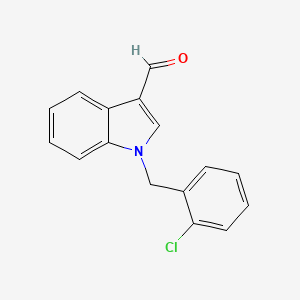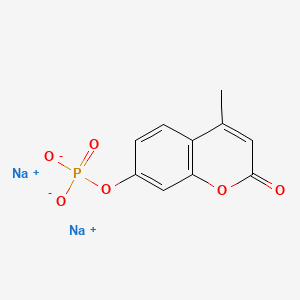
2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt
説明
Suitable as a fluorogenic substrate for phosphatases. Fluorescence: λex 319 nm; λem 384 nm (pH 9.0); λex 360 nm; λem 449 nm (Reaction product).
作用機序
Target of Action
Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate, also known as 4-Methylumbelliferyl phosphate disodium salt or 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt, is a compound that primarily targets enzymes such as acid and alkaline phosphatases . These enzymes play a crucial role in various biological processes, including energy production and signal transduction .
Mode of Action
This compound acts as a substrate for the aforementioned enzymes. It interacts with these enzymes, leading to a series of biochemical reactions . The compound’s interaction with its targets results in the release of a fluorescent product, 4-methylumbelliferone , which can be detected and quantified. This fluorescence property makes it a useful tool in enzyme assays and other biological research .
Biochemical Pathways
The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, it can influence the phosphate metabolism pathway, given its role as a substrate for phosphatases . The downstream effects of these interactions can vary widely, depending on the specific biological context and the other molecules involved.
Result of Action
The primary result of the compound’s action is the production of a fluorescent product, 4-methylumbelliferone . This fluorescence can be measured, providing a quantitative readout of enzyme activity. In addition, the compound has been used in research exploring its potential as a nerve toxin mimic .
Action Environment
The action, efficacy, and stability of Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate can be influenced by various environmental factors. For instance, the compound’s fluorescence can be affected by the pH of the solution it’s in . Additionally, the compound is typically stored under inert atmosphere conditions at temperatures below -20°C to maintain its stability .
生化学分析
Biochemical Properties
2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt plays a crucial role in biochemical reactions as a substrate for alkaline phosphatase. When this enzyme acts on the compound, it cleaves the phosphate group, resulting in the formation of 4-methylumbelliferone, which exhibits strong fluorescence. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase in various biological samples . The interaction between this compound and alkaline phosphatase is specific and efficient, making it a valuable tool in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for enzymes involved in phosphate metabolism. Its conversion to 4-methylumbelliferone can be used to monitor enzyme activity in different cell types. This compound can affect cell signaling pathways by altering the levels of phosphate and other metabolites within the cell. Additionally, the fluorescent properties of the product allow for real-time monitoring of cellular processes, providing insights into gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with alkaline phosphatase. The enzyme binds to the phosphate group of the compound and catalyzes its hydrolysis, releasing 4-methylumbelliferone. This reaction is highly specific and occurs rapidly, making it an effective method for detecting enzyme activity. The fluorescence of 4-methylumbelliferone can be measured using a fluorometer, providing quantitative data on enzyme activity and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced fluorescence. Long-term studies have shown that the compound retains its activity for several months when stored properly. Repeated freeze-thaw cycles can affect its stability and performance in enzyme assays .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects. At higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the compound has a threshold effect, with significant changes in enzyme activity observed at specific dosage levels. It is important to carefully control the dosage to avoid toxicity and ensure accurate results in biochemical assays .
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphate metabolism. The compound is hydrolyzed by alkaline phosphatase to produce 4-methylumbelliferone and inorganic phosphate. This reaction is part of the broader phosphate cycle within the cell, which includes the synthesis and degradation of various phosphate-containing compounds. The activity of alkaline phosphatase and other enzymes involved in this pathway can be monitored using this compound as a substrate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is taken up by cells through endocytosis. Once inside the cell, it is distributed to different compartments, including the cytoplasm and organelles. The localization and accumulation of the compound can be influenced by factors such as pH and the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with alkaline phosphatase and other enzymes. The compound can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, depending on the cell type and experimental conditions. The activity and function of the compound can be affected by its localization, with specific targeting signals and post-translational modifications directing it to different subcellular compartments .
特性
CAS番号 |
22919-26-2 |
|---|---|
分子式 |
C10H9NaO6P |
分子量 |
279.14 g/mol |
IUPAC名 |
disodium;(4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C10H9O6P.Na/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H2,12,13,14); |
InChIキー |
WVODRJPWNAHJAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.[Na] |
| 22919-26-2 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl phosphate disodium salt (4-MUP) enable the detection of alkaline phosphatase (ALP) activity in the described electrophoresis titration (ET) chip?
A1: 4-MUP serves as a substrate for ALP in the ET chip. When ALP is present, it catalyzes the dephosphorylation of 4-MUP, converting it into 4-methylumbelliferone (4-MU). [] This product, 4-MU, carries a negative charge and emits blue fluorescence under UV excitation, allowing for its detection. [] The movement of the negatively charged 4-MU in the electric field and its subsequent reaction with the buffer creates a moving reaction boundary, which is directly proportional to ALP activity. [] This relationship enables the quantification of ALP levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


